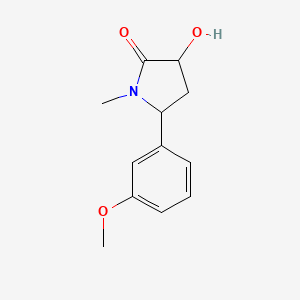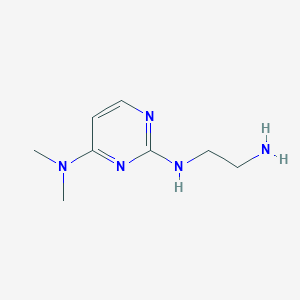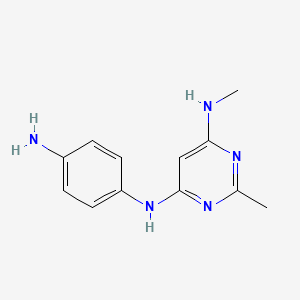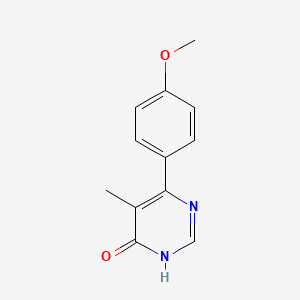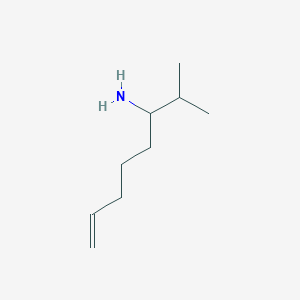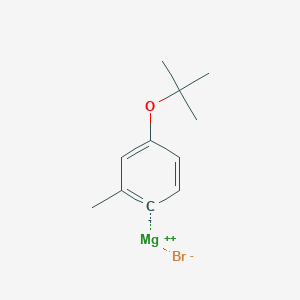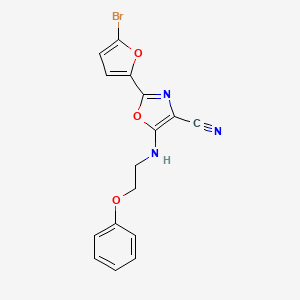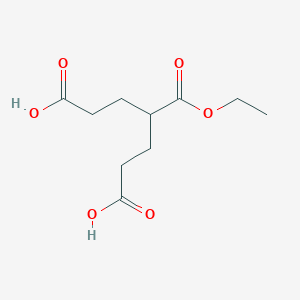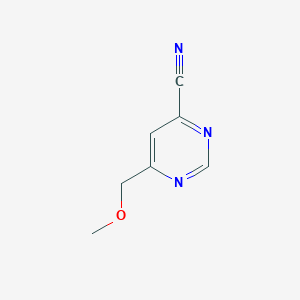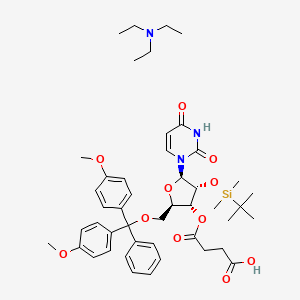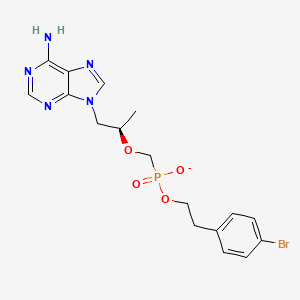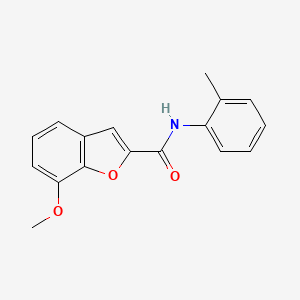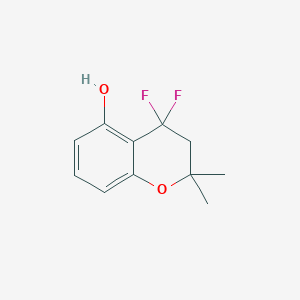
4,4-Difluoro-2,2-dimethylchroman-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2,2-dimethylchroman-5-ol is a synthetic organic compound belonging to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The presence of fluorine atoms in the structure enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethylchroman-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-2,2-dimethylchroman-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,4-Difluoro-2,2-dimethylchroman-5-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-2,2-dimethylchroman-5-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of biological activities. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the target pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chromanone: A structurally related compound with a similar chroman backbone but without the fluorine atoms.
2,2-Dimethylchroman-4-one: Another related compound with a similar structure but lacking the fluorine atoms.
Flavanones: A class of compounds with a similar chroman structure but different functional groups.
Uniqueness
4,4-Difluoro-2,2-dimethylchroman-5-ol is unique due to the presence of fluorine atoms, which enhance its stability, bioactivity, and binding affinity to molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
4,4-difluoro-2,2-dimethyl-3H-chromen-5-ol |
InChI |
InChI=1S/C11H12F2O2/c1-10(2)6-11(12,13)9-7(14)4-3-5-8(9)15-10/h3-5,14H,6H2,1-2H3 |
Clé InChI |
QXEKTBGUBFWRHE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(C=CC=C2O1)O)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


